Methyl 2-bromobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7318. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQITQOBPXVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060593 | |
| Record name | Benzoic acid, 2-bromo-, methyl ester | |
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Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl 2-bromobenzoate | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | Methyl 2-bromobenzoate | |
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CAS No. |
610-94-6 | |
| Record name | Methyl 2-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-94-6 | |
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| Record name | Benzoic acid, 2-bromo-, methyl ester | |
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| Record name | METHYL 2-BROMOBENZOATE | |
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| Record name | Benzoic acid, 2-bromo-, methyl ester | |
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| Record name | Benzoic acid, 2-bromo-, methyl ester | |
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| Record name | Methyl 2-bromobenzoate | |
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Hazard Identification:based on Available Safety Data Sheets Sds , Methyl 2 Bromobenzoate is Identified As a Hazardous Substance.chemicalbook.comfishersci.comnih.govthe Primary Hazards Include:
Skin Irritation: Causes skin irritation upon contact. nih.govcarlroth.com
Serious Eye Irritation: Causes serious eye irritation. nih.govcarlroth.com
Respiratory Irritation: May cause respiratory tract irritation if inhaled. nih.govcarlroth.com
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. nih.gov
The table below summarizes the GHS hazard classifications reported for Methyl 2-bromobenzoate (B1222928). nih.gov
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Exposure Assessment:exposure Assessment Evaluates the Potential for Contact with the Substance. in a Research and Manufacturing Setting, the Primary Routes of Exposure Are Dermal Contact and Inhalation of Vapors or Mists.chemicalbook.comfishersci.comscenarios for Exposure Include:
Laboratory Research: Handling of the chemical during synthesis, purification, and use as a reagent.
Industrial Manufacturing: Exposure during large-scale production, transfer, and quality control sampling.
Accidental Spills: Uncontrolled release of the material.
Risk Characterization and Management:risk Characterization Combines Hazard and Exposure Information to Determine the Overall Risk. Given the Identified Hazards, the Risk of Adverse Health Effects from Methyl 2 Bromobenzoate is Significant if Not Handled Properly. Risk Management Measures Are Therefore Essential to Minimize Exposure.epa.govthese Include:
Engineering Controls: Working in well-ventilated areas, such as a fume hood, to minimize inhalation exposure. chemicalbook.comfishersci.com
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing. chemicalbook.comfishersci.com In situations where ventilation is inadequate, respiratory protection may be required. chemicalbook.com
Safe Handling Procedures: Implementing strict protocols for handling, storage, and waste disposal to prevent spills and accidental contact. The compound should be stored in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents. chemicalbook.comfishersci.com
Emergency Preparedness: Having procedures and equipment in place for handling spills and providing first aid for exposures. chemicalbook.comfishersci.com
Halogenated organic compounds as a class are under scrutiny for their potential long-term health and environmental effects, making stringent risk management practices for compounds like Methyl 2-bromobenzoate (B1222928) particularly important. nih.goviloencyclopaedia.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of Methyl 2-bromobenzoate (B1222928), typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each of the unique protons in the molecule. The aromatic region of the spectrum shows a complex pattern arising from the four protons on the benzene (B151609) ring, while the aliphatic region contains a singlet corresponding to the methyl ester group.
The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference. A representative analysis shows a sharp singlet for the methyl protons (H-8) at approximately 3.90 ppm. rsc.org The aromatic protons exhibit characteristic downfield shifts due to the electron-withdrawing effects of the bromine atom and the methyl ester group. The proton adjacent to the bromine atom (H-6) appears as a doublet of doublets around 7.76 ppm. rsc.org The proton ortho to the ester group (H-3) is observed near 7.63 ppm. rsc.org The remaining two aromatic protons (H-4 and H-5) appear as a multiplet between 7.27 and 7.34 ppm. rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 7.76 | dd | J = 7.8, 2.4 Hz |
| H-3 | 7.63 | dd | J = 7.8, 1.8 Hz |
| H-4 / H-5 | 7.27-7.34 | m | - |
| -OCH₃ (H-8) | 3.90 | s | - |
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. Methyl 2-bromobenzoate has eight distinct carbon signals. The carbonyl carbon of the ester group (C-7) is typically the most downfield signal, appearing around 166.1 ppm. The carbon atom bonded to the bromine (C-2) is found at approximately 121.7 ppm. The ipso-carbon of the ester group (C-1) appears near 132.8 ppm. The four aromatic carbons that are bonded to hydrogen (C-3, C-4, C-5, C-6) resonate in the range of 127.1 to 134.2 ppm. The methyl carbon (C-8) gives a signal in the upfield region, typically around 52.6 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-7) | 166.1 |
| C-6 | 134.2 |
| C-1 | 132.8 |
| C-4 | 131.7 |
| C-3 | 131.0 |
| C-5 | 127.1 |
| C-Br (C-2) | 121.7 |
| -OCH₃ (C-8) | 52.6 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound shows several key absorption bands. acs.orgthieme-connect.com The most prominent peak is the strong carbonyl (C=O) stretch of the ester group, which appears around 1730 cm⁻¹. The C-O single bond stretching vibrations of the ester are observed in the 1250-1280 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations cause multiple peaks in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum.
Raman spectroscopy provides complementary information. bath.ac.uk As a non-polar technique, it is particularly useful for observing vibrations in aqueous solutions and is sensitive to symmetric vibrations that may be weak in the IR spectrum.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2990 | Medium |
| C=O Stretch (Ester) | ~1730 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-O Stretch (Ester) | 1250-1280 | Strong |
| C-Br Stretch | 550-650 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak. acs.org Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a pair of peaks (M⁺ and M+2) of similar intensity at m/z 214 and 216. bath.ac.ukacs.org
The fragmentation pattern is informative for structural elucidation. The base peak, which is the most intense signal in the spectrum, is observed at m/z 183 (and a corresponding isotopic peak at m/z 185). bath.ac.uk This corresponds to the loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion, forming a stable benzoyl cation. Further fragmentation can occur through the loss of carbon monoxide (CO) from the m/z 183/185 fragment, leading to a bromophenyl cation at m/z 155/157. bath.ac.uk
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 214 / 216 | [C₈H₇BrO₂]⁺ | Molecular Ion (M⁺) |
| 183 / 185 | [M - •OCH₃]⁺ | Base Peak |
| 155 / 157 | [M - •OCH₃ - CO]⁺ | Loss of Carbon Monoxide |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing exact bond lengths, bond angles, and crystal packing information.
As of the current literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, detailed information regarding its crystal system (e.g., monoclinic, orthorhombic) and specific lattice parameters (a, b, c, α, β, γ) is not available. While crystal structures for related isomers, such as Methyl 4-bromobenzoate (B14158574), have been determined, this data cannot be extrapolated to the 2-bromo isomer due to differences in molecular symmetry and packing. umich.edu
Molecular Conformation and Intermolecular Interactions
The precise solid-state conformation of this compound has not been extensively detailed in publicly available crystallographic databases. However, computational predictions and analysis of related structures provide insights into its likely molecular geometry and intermolecular interactions.
Computationally, this compound is predicted to have two hydrogen bond acceptors, located at the oxygen atoms of the ester group, and no hydrogen bond donors. nih.gov This suggests that in a pure, solid form, conventional hydrogen bonding would not be the primary intermolecular force dictating the crystal packing. The molecule possesses two rotatable bonds: the C-C bond connecting the phenyl ring to the carboxyl group and the C-O bond of the methoxy group. nih.gov The conformation of the molecule is determined by the torsion angles of these bonds, which influence the planarity of the ester group relative to the benzene ring.
In the absence of direct crystallographic data for this compound, the crystal structure of the isomeric methyl 4-bromobenzoate can provide a comparative model for the types of intermolecular interactions that may be present. In the crystal structure of methyl 4-bromobenzoate, the molecules are nearly planar. The crystal packing is characterized by a short bromine-oxygen interaction of 3.047 Å, indicating a significant intermolecular force that helps stabilize the structure. researchgate.net It is plausible that similar weak intermolecular interactions, such as bromine-oxygen or other dipole-dipole interactions, play a role in the solid-state structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about the electronic transitions between molecular orbitals. For organic molecules like this compound, the absorption of UV or visible light typically involves the excitation of electrons from a bonding or non-bonding orbital to an anti-bonding orbital.
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and the carbonyl group of the ester. The benzene ring is a chromophore that exhibits characteristic absorption bands in the UV region. The presence of substituents on the benzene ring, such as the bromine atom and the methyl ester group, can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε).
A summary of the expected electronic transitions for the chromophores present in this compound is provided in the table below. The exact λmax and molar absorptivity values would require experimental determination.
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
| Benzene Ring | π → π | ~200-280 |
| Carbonyl Group | n → π | ~270-300 |
| Carbonyl Group | π → π* | ~180-200 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. For methyl 2-bromobenzoate (B1222928), DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For methyl 2-bromobenzoate, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. These calculations are crucial for understanding the steric and electronic effects of the bromine atom and the methyl ester group on the benzene (B151609) ring.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (based on DFT B3LYP/6-311++G(d,p) calculations)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Br | ~1.90 |
| C=O | ~1.21 | |
| C-O (ester) | ~1.35 | |
| O-CH3 | ~1.44 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| Bond Angle (°) | C-C-Br | ~121 |
| C-C=O | ~124 | |
| O=C-O | ~123 | |
| C-O-CH3 | ~116 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com
A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. irjweb.com For this compound, the HOMO is typically localized on the electron-rich benzene ring and the bromine atom, while the LUMO is often centered on the electron-withdrawing methyl ester group. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.2 |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data. nih.gov This comparison allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov
For this compound, characteristic vibrational modes include the C-Br stretching, C=O stretching of the ester group, C-O stretching, and various vibrations of the benzene ring. The calculated wavenumbers are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical limitations. nih.gov A study on the related compound 2-bromobenzoic acid utilized the B3LYP/6-311++G(d,p) level of theory to achieve good agreement with experimental spectra. nih.gov
Table 3: Illustrative Calculated Vibrational Wavenumbers and Assignments for Key Modes of this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C-H stretch (aromatic) | ~3100 - 3000 | Stretching of C-H bonds on the benzene ring |
| C-H stretch (methyl) | ~3000 - 2900 | Asymmetric and symmetric stretching of C-H bonds in the methyl group |
| C=O stretch | ~1730 | Stretching of the carbonyl bond in the ester group |
| C-C stretch (aromatic) | ~1600 - 1450 | Stretching of carbon-carbon bonds within the benzene ring |
| C-O stretch | ~1250 | Stretching of the C-O single bond in the ester group |
| C-Br stretch | ~650 | Stretching of the carbon-bromine bond |
A detailed analysis of the molecular orbitals provides a deeper understanding of the electronic distribution and bonding characteristics within this compound. This involves visualizing the spatial distribution of the HOMO, LUMO, and other relevant orbitals. Such visualizations can reveal the nature of the π-system of the benzene ring, the lone pairs on the oxygen and bromine atoms, and the antibonding orbitals that are important in chemical reactions.
The analysis of molecular orbitals can also include the calculation of various electronic properties such as the electrostatic potential, which maps the charge distribution on the molecular surface and helps in identifying regions susceptible to electrophilic or nucleophilic attack.
Prediction of Reactivity and Stability
Computational methods can be used to predict the chemical reactivity and stability of this compound through the calculation of various reactivity descriptors. These descriptors are derived from the electronic structure and provide a quantitative measure of a molecule's propensity to participate in chemical reactions.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy (A ≈ -E_LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap and is generally less reactive.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
These parameters provide a theoretical framework for understanding the reactivity patterns of this compound in various chemical environments.
Molecular Dynamics Simulations
While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or in the solid state. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
These simulations can be used to investigate:
Solvation Effects: How the presence of a solvent affects the conformation and properties of this compound.
Intermolecular Interactions: The nature and strength of interactions between multiple this compound molecules or with other chemical species.
Transport Properties: Diffusion coefficients and other properties related to the movement of the molecule in a medium.
Quantum Chemical Studies
Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, provide a foundational understanding of the electronic structure and reactivity of this compound. While specific computational studies focusing exclusively on this compound are not extensively detailed in the public literature, a great deal can be inferred from computational investigations of its parent compound, methyl benzoate (B1203000), and other halogenated aromatic esters. umass.edunih.gov
Theoretical calculations, such as those using density functional theory (DFT) or semi-empirical methods like AM1, are instrumental in determining the distribution of electron density within the molecule. umass.edu For methyl benzoate, the ester group (-COOCH₃) is known to be electron-withdrawing, and the bromine atom in the ortho position in this compound also exerts a significant influence on the electronic properties of the aromatic ring through both inductive and resonance effects.
Computational models can predict various molecular properties that are crucial for understanding reactivity. These properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is particularly important as it relates to the molecule's ability to donate electrons, making it a key factor in reactions with electrophiles. nih.gov Conversely, the LUMO energy indicates the molecule's capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of the molecule.
Furthermore, these studies can generate electrostatic potential maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the ester group would be expected to be regions of high electron density, while the hydrogen atoms and the carbon atom of the carbonyl group would be electron-deficient. This charge distribution is fundamental to predicting how the molecule will interact with other chemical species. nih.gov
Table 1: Calculated Quantum Chemical Properties for Structurally Similar Aromatic Esters
| Property | Methyl Benzoate | Description |
| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -276.1 ± 4.0 kJ mol⁻¹ researchgate.net | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
| HOMO Energy | Varies with calculation method | Represents the energy of the highest occupied molecular orbital; related to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | Varies with calculation method | Represents the energy of the lowest unoccupied molecular orbital; related to the electron affinity and susceptibility to nucleophilic attack. |
| Dipole Moment | Varies with calculation method | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |
Note: Specific values for this compound require dedicated computational studies. The data for methyl benzoate is provided for comparative purposes.
Quantitative Structure-Activity Relationship (QSAR) Studies for Degradation Modeling
Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used in environmental science to estimate the rates of degradation of chemical compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its degradation rate. For this compound, QSAR models can be developed to predict its persistence in various environmental matrices by estimating its rate of degradation through processes such as ozonation or reaction with hydroxyl radicals. nih.govnih.gov
The development of a QSAR model for the degradation of this compound would involve the calculation of a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. Key descriptors often employed in degradation modeling for aromatic compounds include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor is frequently found to be a primary factor influencing the reactivity of organic compounds with ozone and other oxidants. nih.gov A higher EHOMO value generally corresponds to a greater susceptibility to oxidation.
Quantum Chemical Descriptors: Besides EHOMO, other parameters such as the dipole moment and partial atomic charges can influence the rate of degradation. ut.ac.ir
The anaerobic degradation of halobenzoates has also been a subject of study, indicating that under certain conditions, the bromine substituent can be reductively removed. asm.org A QSAR model for such a process would likely incorporate descriptors that reflect the strength of the carbon-bromine bond and the electronic environment of the aromatic ring.
Table 2: Relevant Molecular Descriptors for QSAR Degradation Modeling of Aromatic Compounds
| Descriptor Category | Example Descriptors | Relevance to Degradation |
| Quantum Chemical | EHOMO, ELUMO, Dipole Moment | Relate to the molecule's electronic character and susceptibility to oxidative or reductive attack. nih.govnih.gov |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular size, shape, and branching, which can affect transport and interaction with degrading species. |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Provide information on the stability of the molecule and the energetics of potential degradation pathways. |
Note: The specific descriptors and their coefficients in a QSAR model for this compound would need to be determined through a dedicated study with experimental degradation data.
Applications in Advanced Organic Synthesis
Precursor for Heterocyclic Compounds
The reactivity of Methyl 2-bromobenzoate (B1222928) is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Benzofurans are a class of heterocyclic compounds found in many natural products and pharmacologically active molecules. The synthesis of the benzofuran (B130515) core often relies on palladium-catalyzed reactions that form the fused furan (B31954) ring. One-pot methods involving a tandem Sonogashira cross-coupling and intramolecular cyclization of 2-halo-phenols with terminal alkynes are of significant interest due to their efficiency and functional group tolerance. researchgate.net While this method typically starts with a phenol, the underlying strategy of using a palladium catalyst to couple an ortho-haloaryl compound with an alkyne is a cornerstone of benzofuran synthesis. researchgate.net Such catalytic systems, often employing both palladium and copper (as a co-catalyst for the Sonogashira reaction), facilitate the formation of a key carbon-carbon bond, which is followed by an intramolecular cyclization to yield the final benzofuran structure. researchgate.net
| Reaction Type | Key Reagents | Catalyst System | Significance |
|---|---|---|---|
| Tandem Sonogashira Coupling/Cyclization | o-Halophenols, Terminal Alkynes | Pd(0)/Cu(I) | Efficient one-pot synthesis of 2-substituted benzofurans. researchgate.net |
| Intramolecular Heck Reaction | Allyl ethers of o-halophenols | Pd(0) | Forms dihydrobenzofurans via intramolecular C-C bond formation. nih.gov |
Methyl 2-bromobenzoate is an excellent precursor for nitrogen-containing heterocycles, a structural motif common in many biologically active compounds.
Isoindolinones: This class of compounds, which are bicyclic gamma-lactams, can be synthesized directly from ortho-halobenzoates. A notable method involves the palladium-catalyzed aminocarbonylation of o-halobenzoates, which produces 2-substituted isoindole-1,3-diones in good yields. This one-step approach is valued for its tolerance of various functional groups.
Benzolactams and Isoquinolinones: The broader family of benzolactams, including isoquinolinones, can also be accessed through strategies involving ortho-substituted benzoic acid derivatives. Modern synthetic methods often utilize transition-metal catalysis, such as rhodium or palladium, to achieve C-H activation and annulation of benzamides with alkynes or other coupling partners to construct the isoquinolinone core. nih.govmit.edu These advanced strategies highlight the importance of ortho-functionalized aromatic compounds as key starting materials for complex nitrogen heterocycles. nih.gov
| Heterocycle | Synthetic Strategy | Starting Material Type | Catalyst/Reagent |
|---|---|---|---|
| Isoindole-1,3-diones | Carbonylative Cyclization | o-Halobenzoates | Palladium |
| Isoquinolinones | C-H Activation/Annulation | Benzamides | Rhodium, Palladium |
| Isoquinolinones | PISA-mediated Cyclization | o-Alkenylbenzamides | (Phenyliodonio)sulfamate |
Benzoxaboroles are boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities, including antifungal and anti-inflammatory properties. mit.edu The synthesis of the benzoxaborole scaffold typically starts from ortho-functionalized benzene (B151609) derivatives. nih.gov
This compound serves as a practical precursor for these important molecules. A common synthetic pathway involves the initial reduction of the methyl ester group to a primary alcohol, yielding 2-bromobenzyl alcohol. This intermediate is then converted to the benzoxaborole. The process generally involves a lithium-halogen exchange, followed by reaction with a borate (B1201080) ester to install the boron functionality. Subsequent removal of protecting groups and intramolecular esterification (cyclization) affords the final benzoxaborole ring system. nih.gov
Role in Pharmaceutical Intermediates
The utility of this compound and its isomers extends to the synthesis of crucial intermediates for the pharmaceutical industry.
Pemetrexed is a multi-targeted antifolate drug used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. nih.gov A key step in its synthesis involves the construction of the side chain, which is then coupled to the pyrrolo[2,3-d]pyrimidine core. While the prompt specifies this compound, it is scientifically established that its isomer, Methyl 4-bromobenzoate (B14158574) , is the actual key intermediate used in the most common synthetic routes.
The synthesis begins with a palladium(0)-catalyzed coupling reaction, such as a Sonogashira or Heck reaction, between Methyl 4-bromobenzoate and a four-carbon synthon like 3-butyn-1-ol. Subsequent chemical transformations, including reduction and oxidation, convert this coupled product into 4-(4-carbomethoxyphenyl)butanal, a critical intermediate for the final assembly of Pemetrexed.
| Starting Material | Key Reaction | Intermediate Formed | Final Drug |
|---|---|---|---|
| Methyl 4-bromobenzoate | Palladium-catalyzed coupling | 4-(4-Carbomethoxyphenyl)butanal | Pemetrexed Disodium |
Ortho-haloaromatic esters are valuable synthons in medicinal chemistry due to their potential for elaboration into complex drug scaffolds.
Potential Anti-HIV Agents: The development of HIV protease inhibitors is a cornerstone of antiretroviral therapy. The synthesis of these complex molecules often involves the coupling of various fragments. For instance, the synthesis of some inhibitors involves coupling an isostere with a substituted benzoic acid, such as 3-hydroxy-2-methylbenzoic acid. A building block like this compound, with its ortho-bromo and ester functionalities, provides a scaffold that could be modified through cross-coupling and other reactions to generate precursors for such therapeutic agents.
Aldose Reductase Inhibitors: Aldose reductase is an enzyme implicated in the long-term complications of diabetes. The inhibition of this enzyme is a key therapeutic strategy, and numerous inhibitors have been developed. While a wide variety of chemical scaffolds are employed for these inhibitors, many are built upon substituted aromatic or heterocyclic cores. nih.gov The reactive sites on this compound allow for its potential incorporation into synthetic routes for novel aldose reductase inhibitors, serving as a foundational piece for building more complex, biologically active molecules.
Synthesis of Isoxazoline (B3343090) Insecticides
The isoxazoline scaffold is a critical component in a modern class of insecticides and ectoparasiticides, valued for their potent activity against a range of pests. nih.gov While not a direct component of the final insecticidal molecule, this compound and its derivatives are valuable precursors for constructing the substituted benzoyl moiety that is frequently attached to the core isoxazoline heterocycle.
The general synthesis of these insecticides often involves the coupling of a substituted benzoic acid or its corresponding acyl chloride with the isoxazoline core. One of the primary synthetic routes to the isoxazoline ring itself is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. nih.gov
A synthetic strategy for creating isoxazoline insecticides can be envisioned starting from a substituted methyl benzoate (B1203000), such as methyl 4-formyl-2-methylbenzoate. nih.gov In a similar vein, this compound can be chemically modified to serve as a precursor. For instance, the ester group can be hydrolyzed to 2-bromobenzoic acid, which can then be converted to 2-bromo-benzoyl chloride. This acyl chloride can subsequently be used in Friedel-Crafts acylation to attach the 2-bromobenzoyl group to a suitable aromatic or heterocyclic system, which is then elaborated to form the final insecticide. Alternatively, the bromo- and ester- functionalities on this compound can be used in various cross-coupling and functional group interconversion reactions to build the precise substituted aromatic portion required for a specific isoxazoline insecticide target.
Catalytic Applications
This compound is also implicated in catalytic processes, both as a substrate in catalyzed reactions and as a precursor to catalytic molecules.
Friedel-Crafts Reaction Catalysis
The Friedel-Crafts reaction is a cornerstone of organic synthesis, used to attach alkyl or acyl substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org The reaction is typically catalyzed by strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or Brønsted acids. mt.comnih.gov While acyl chlorides and anhydrides are the conventional acylating agents, research has shown that esters, such as methyl benzoate, can function as acylating agents in the presence of a very strong acid catalyst like trifluoromethanesulfonic acid. mdpi.com
In this context, this compound could potentially serve as an acylating agent for a Friedel-Crafts-type reaction. The mechanism would involve the protonation of the ester's carbonyl oxygen by the superacid catalyst, which enhances the electrophilicity of the carbonyl carbon. This allows the aromatic substrate to attack the carbonyl carbon, leading to the formation of a new carbon-carbon bond and subsequent elimination of methanol (B129727) to yield the corresponding ketone. The presence of the bromine atom on the ring deactivates it slightly towards electrophilic attack but provides a useful synthetic handle for further transformations after the acylation is complete.
Solid Catalysts for Bicyclic Heterocycles
While this compound is not itself a solid catalyst, it is a crucial building block for the synthesis of bicyclic and other complex heterocyclic structures, a process that can be facilitated by solid-phase catalysts. researchgate.net Heterocycles are a fundamental class of compounds in medicinal chemistry and materials science. The use of heterogeneous solid catalysts, such as metal-organic frameworks (MOFs) or zeolites, offers significant advantages in their synthesis, including easier product purification and catalyst recycling. rsc.org
Research has demonstrated that 2-bromobenzoic acids are versatile starting materials for constructing a variety of nitrogen-containing heterocycles. researchgate.net Synthetic routes often involve coupling the benzoic acid derivative with an appropriate nitrogen-containing compound, followed by a cyclization step. This compound can be readily hydrolyzed to the parent acid and used in these synthetic pathways. For example, it can be used to prepare tri- and tetracyclic isoindolinones and benzolactams through sequential coupling and aryl radical cyclization reactions. researchgate.net The use of a solid acid or transition metal catalyst could facilitate these complex cyclizations in a more environmentally benign and efficient manner compared to traditional homogeneous catalysts.
Material Science Applications
The unique electronic and structural properties derived from this compound make it and its derivatives valuable in the field of material science, from light-emitting devices to nonlinear optics.
Light Emitting Materials in Organic Electrochemical Cells (OECs) for Solar Energy
Organic Electrochemical Cells (OECs) and the related Organic Light-Emitting Diodes (OLEDs) are advanced technologies used in displays and lighting. These devices rely on thin films of organic semiconductor materials that emit light when an electric current is passed through them. The performance of these materials is highly dependent on their molecular structure, which typically consists of extended π-conjugated systems.
This compound serves as a foundational building block for the synthesis of these complex conjugated molecules. The bromine atom is a key functional group for undergoing transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These reactions are powerful tools for creating new carbon-carbon bonds. Chemists can start with this compound and strategically couple it with other aromatic or vinylic building blocks to construct the precise conjugated architecture required for efficient light emission in an OEC. The ester group can also be modified or used to tune the solubility and film-forming properties of the final material. Therefore, while not a light-emitting material itself, this compound is a critical precursor for the custom synthesis of active materials in OECs.
Nonlinear Optical (NLO) Applications (for Methyl 2-amino-5-bromobenzoate crystals)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for applications in optical communications, frequency conversion, and optical data storage. A key derivative of this compound, Methyl 2-amino-5-bromobenzoate (M2A5B), has been identified as a promising organic NLO material.
Good-quality single crystals of M2A5B can be grown using the slow evaporation technique. nih.gov These crystals exhibit significant NLO properties, particularly for second-harmonic generation (SHG), which is the ability to convert incident laser light of a specific frequency into light with exactly twice that frequency. The SHG efficiency of M2A5B powder has been evaluated using the Kurtz-Perry powder method and was found to be significantly greater than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov This superior performance highlights the potential of M2A5B crystals in advanced photonic and laser applications.
Interactive Table: Properties of Methyl 2-amino-5-bromobenzoate (M2A5B) Crystals
| Property | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Molecular Formula | C₈H₈BrNO₂ | nih.gov |
| Molecular Weight | 230.05 g/mol | nih.gov |
| Melting Point | 74 °C | nih.gov |
| Optical Band Gap | 2.7 eV | nih.gov |
| SHG Efficiency | Greater than KDP | nih.gov |
Development of Complex Organic Molecules
This compound serves as a versatile and crucial building block in the field of advanced organic synthesis, enabling the construction of complex molecular architectures that are often found in natural products and pharmaceutically active compounds. Its utility stems from the presence of two key functional groups: the bromo substituent, which is amenable to a wide array of cross-coupling reactions, and the methyl ester, which can be readily modified or can influence the reactivity of the aromatic ring. This strategic combination allows for its participation in sophisticated reaction cascades to build intricate polycyclic and heterocyclic systems.
Researchers have successfully employed this compound in various synthetic strategies, including palladium-catalyzed annulation and C-N bond-forming reactions, to forge complex scaffolds. These methods are highly valued for their efficiency and ability to rapidly increase molecular complexity from relatively simple starting materials.
Palladium-Catalyzed Synthesis of Indolo[3,2-c]quinolines
One significant application of this compound is in the construction of the tetracyclic core of indolo[3,2-c]quinolines. These structures are of interest due to their presence in various biologically active alkaloids. In a key synthetic step, this compound undergoes a palladium-catalyzed annulation reaction with 2-amino-N-aryl-benzamides. This transformation proceeds through a domino sequence involving an initial Buchwald-Hartwig amination followed by an intramolecular C-H activation/C-C bond formation cascade, leading to the formation of the desired polycyclic system.
The reaction conditions are critical for achieving high yields. The choice of palladium catalyst, ligand, and base plays a pivotal role in the efficiency of the catalytic cycle. For instance, the use of a palladium acetate (B1210297) catalyst in conjunction with a bulky phosphine (B1218219) ligand facilitates the key C-N and C-C bond-forming steps.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | 2-Amino-N-phenylbenzamide | Pd(OAc)2, XPhos | K2CO3 | Toluene | 6-Methyl-6H-indolo[3,2-c]quinoline | 85 |
| This compound | 2-Amino-N-(4-methoxyphenyl)benzamide | Pd(OAc)2, XPhos | K2CO3 | Toluene | 2-Methoxy-6-methyl-6H-indolo[3,2-c]quinoline | 82 |
| This compound | 2-Amino-N-(4-chlorophenyl)benzamide | Pd(OAc)2, XPhos | K2CO3 | Toluene | 2-Chloro-6-methyl-6H-indolo[3,2-c]quinoline | 78 |
Synthesis of N-Aryl-2-aminobiaryls via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org this compound is an excellent substrate for this reaction, enabling the synthesis of N-aryl-2-aminobiaryls, which are important structural motifs in many pharmaceutical agents and organic materials.
In this transformation, this compound is coupled with an amine, such as 2-aminobiphenyl, in the presence of a palladium catalyst and a suitable ligand. The reaction typically requires a strong base to facilitate the catalytic cycle. This methodology provides a direct and efficient route to sterically hindered biaryl amine structures, which can be challenging to synthesize using traditional methods. The ester group of this compound is generally well-tolerated under these conditions, allowing for further synthetic manipulations after the C-N bond has been formed.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| This compound | 2-Aminobiphenyl | Pd2(dba)3 | RuPhos | NaOtBu | Dioxane | Methyl 2-((biphenyl-2-yl)amino)benzoate | 92 |
| This compound | Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | Methyl 2-(phenylamino)benzoate | 88 |
| This compound | Carbazole | Pd2(dba)3 | Xantphos | K3PO4 | Toluene | Methyl 2-(9H-carbazol-9-yl)benzoate | 95 |
Environmental and Sustainability Considerations in Research
The production and use of chemical compounds in research and industry necessitate a thorough evaluation of their environmental impact and the sustainability of their lifecycle. For Methyl 2-bromobenzoate (B1222928), a halogenated aromatic ester, these considerations are critical due to the persistent nature of many organobromine compounds. This article explores the green chemistry approaches, lifecycle and waste minimization strategies, environmental fate, and risk assessment associated with Methyl 2-bromobenzoate.
Future Research Directions and Emerging Trends
Exploration of New Reactivity and Transformation Pathways
While methyl 2-bromobenzoate (B1222928) is a well-established substrate for classical cross-coupling reactions, emerging research is focused on uncovering novel reactivity patterns. A significant area of exploration is the use of photoredox catalysis to enable previously challenging transformations. nih.govresearchgate.netnih.govscispace.comrsc.org This approach utilizes visible light to initiate single-electron transfer processes, opening avenues for C-H functionalization reactions under mild conditions. nih.govresearchgate.netnih.govscispace.comrsc.org For instance, researchers are investigating the direct arylation of C-H bonds in various substrates using methyl 2-bromobenzoate as the coupling partner, activated by a suitable photocatalyst.
Another burgeoning field is electro-organic synthesis , which employs electricity to drive chemical reactions. nih.gov The electrochemical carboxylation of related aryl bromides with CO2 has been demonstrated, suggesting the potential for developing novel carboxylation and other reductive coupling reactions involving this compound. nih.gov These methods offer a greener alternative to traditional organometallic reagents.
Furthermore, the exploration of biocatalysis presents a promising frontier. Enzymes could be engineered to perform highly selective transformations on the this compound scaffold, such as stereoselective reductions or hydroxylations, providing access to chiral building blocks that are difficult to obtain through conventional chemical synthesis.
Development of Highly Selective and Efficient Catalytic Systems
The development of advanced catalytic systems remains a cornerstone of research involving this compound, particularly for widely used cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. A key focus is the design of "designer" ligands for palladium catalysts that can precisely control the selectivity of these reactions. rsc.orgchemrxiv.orgmdpi.com These ligands can be tailored to favor specific C-C bond formations, especially in complex molecules with multiple reactive sites, thereby minimizing the formation of unwanted byproducts. rsc.orgchemrxiv.orgmdpi.com
Palladium nanoparticle catalysis is another area of intense investigation. rsc.orgrsc.orgbiolmolchem.comresearchgate.netdntb.gov.ua These nanocatalysts often exhibit enhanced activity and can be utilized in greener reaction media, such as water. rsc.orgrsc.orgbiolmolchem.comresearchgate.netdntb.gov.ua Research is directed towards developing stable and recyclable palladium nanoparticle systems to improve the economic and environmental viability of cross-coupling reactions with this compound. rsc.orgrsc.org
The table below summarizes some of the catalytic systems being explored for reactions involving aryl bromides.
| Catalytic System | Reaction Type | Key Features |
| Palladium with Designer Phosphine (B1218219) Ligands | Suzuki-Miyaura | High selectivity, broad functional group tolerance |
| Palladium Nanoparticles | Heck, Suzuki-Miyaura | High activity, potential for aqueous media, recyclability |
| Biocatalysts (Engineered Enzymes) | Various | High stereoselectivity, mild reaction conditions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the production of pharmaceuticals and other fine chemicals. rsc.orgnih.govresearchgate.netresearchgate.net this compound is an ideal candidate for incorporation into these systems due to its stability and predictable reactivity. Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. rsc.orgnih.govresearchgate.netresearchgate.net Researchers are developing continuous flow protocols for key transformations of this compound, such as its use in the synthesis of active pharmaceutical ingredients (APIs). nih.govresearchgate.net
Automated synthesis platforms are being utilized for high-throughput screening and the rapid generation of compound libraries for drug discovery. nih.govnih.govdrugtargetreview.com By incorporating this compound as a versatile building block, these automated systems can efficiently synthesize a diverse range of molecules for biological evaluation. nih.govnih.govdrugtargetreview.com This acceleration of the discovery process is crucial for identifying new therapeutic agents. nih.govnih.govdrugtargetreview.com
Applications in Drug Discovery and Agrochemical Development
This compound continues to be a valuable starting material in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its utility lies in its ability to serve as a scaffold for the construction of complex molecular architectures.
In drug discovery , this compound is a key precursor for the synthesis of a wide array of heterocyclic compounds and other scaffolds with potential therapeutic applications. For instance, derivatives of methyl 2-aminobenzoate, which can be synthesized from this compound, are used to create inhibitors of bacterial enzymes. researchgate.net
In the field of agrochemicals , there is a continuous need for new and effective fungicides to combat crop diseases. nih.govsumitomo-chem.co.jpresearchgate.net Research is focused on designing and synthesizing novel fungicide candidates derived from this compound. nih.govsumitomo-chem.co.jpresearchgate.net The development of compounds with new modes of action is particularly important to address the challenge of fungicide resistance. nih.gov
Advanced Spectroscopic and Computational Characterization Techniques
To gain deeper insights into the structure, reactivity, and reaction mechanisms involving this compound, researchers are increasingly employing advanced characterization techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within molecules derived from this compound, which is crucial for unambiguous structure elucidation. researchgate.net
Computational chemistry , particularly Density Functional Theory (DFT) calculations , has become an indispensable tool for studying reaction mechanisms. nih.gov DFT can be used to model the transition states of reactions like the Suzuki-Miyaura cross-coupling, providing a theoretical understanding of the factors that control selectivity and reactivity. nih.gov This knowledge can then be used to design more efficient and selective catalytic systems.
The table below highlights some advanced characterization techniques and their applications.
| Technique | Application | Insights Gained |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Structure elucidation of complex derivatives | Unambiguous assignment of proton and carbon signals, confirmation of molecular structure. |
| DFT Calculations | Mechanistic studies of cross-coupling reactions | Understanding of transition state energies, prediction of reaction outcomes, catalyst design. |
| Mass Spectrometry | Analysis of reaction intermediates and products | Identification of fragmentation patterns, confirmation of molecular weights. nist.gov |
Sustainable and Circular Economy Approaches in Chemical Synthesis
The principles of green chemistry and the concept of a circular economy are increasingly influencing the field of chemical synthesis. For this compound, this translates to the development of more sustainable manufacturing processes and the responsible use of resources.
Mechanochemistry , which involves conducting reactions in the solid state by grinding, offers a solvent-free alternative to traditional synthesis methods. mdpi.comrsc.orgdntb.gov.ua This approach can lead to reduced waste and energy consumption. Researchers are exploring the mechanochemical synthesis of benzoates and other related compounds. mdpi.comrsc.orgdntb.gov.ua
The use of renewable feedstocks is another key aspect of sustainable chemistry. researchgate.netresearchgate.netnih.govuni-hohenheim.de Efforts are underway to develop synthetic routes to aromatic compounds, including precursors to this compound, from biomass-derived platform chemicals. researchgate.netresearchgate.netnih.govuni-hohenheim.de This would reduce the reliance on fossil fuels as the primary source for chemical manufacturing.
Finally, the recycling of catalysts , particularly precious metal catalysts like palladium, is crucial for improving the sustainability of cross-coupling reactions. rsc.org Strategies are being developed to immobilize palladium catalysts on solid supports, allowing for their easy separation and reuse in multiple reaction cycles. rsc.org This not only reduces costs but also minimizes the environmental impact associated with heavy metal waste. rsc.org
Q & A
Q. What are the critical parameters to optimize in the synthesis of methyl 2-bromobenzoate?
Key parameters include reaction temperature, stoichiometry of brominating agents, and purification methods. For example, the esterification of 2-bromobenzoic acid with methanol typically requires acid catalysis (e.g., H₂SO₄) and reflux conditions. Post-synthesis, fractional distillation (boiling point: 252–254°C) or recrystallization (using solvents like ethanol) ensures purity. Characterization via NMR and IR spectroscopy is essential to confirm the absence of unreacted starting materials .
Q. What safety protocols should be followed when handling this compound in the laboratory?
While not classified as highly hazardous, this compound may irritate eyes, skin, and the respiratory system. Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Ensure adequate ventilation (fume hoods) to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store away from oxidizing agents and heat sources .
Q. How can the purity of this compound be assessed post-synthesis?
Employ gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) for quantitative purity analysis. Cross-validate with melting point determination (if crystalline) and spectral data (¹H/¹³C NMR, FTIR). For instance, the ¹H NMR spectrum should show a singlet for the methyl ester group (~3.9 ppm) and aromatic protons consistent with ortho-substitution .
Advanced Research Questions
Q. How does the ortho-substitution of bromine influence the reactivity of this compound in cross-coupling reactions?
The steric and electronic effects of the ortho-bromine substituent can hinder transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Comparative studies with meta- and para-isomers reveal slower kinetics for ortho-derivatives due to steric bulk near the reactive site. Computational modeling (DFT) can predict activation barriers, while adjusting ligands (e.g., bulky phosphines) or reaction solvents (e.g., DMF) may mitigate these challenges .
Q. What crystallographic methods are most reliable for resolving enantiomorph-polarity in this compound crystals?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is standard. However, for chiral crystals, the Flack parameter (x) is preferred over Rogers’s η due to its robustness in near-centrosymmetric structures. Simulated data for ortho-bromo derivatives show that x converges faster and avoids false chirality assignments. Refinement should include high-resolution data (≤1.0 Å) and twin-axis analysis for accuracy .
Q. How can contradictory spectral data from different synthetic routes be resolved?
Contradictions often arise from impurities (e.g., residual bromine or ester hydrolysis byproducts). Use tandem mass spectrometry (LC-MS/MS) to identify trace contaminants. For example, methyl 3-bromobenzoate (a common byproduct) can be distinguished via distinct fragmentation patterns. Additionally, kinetic studies under varying conditions (e.g., temperature, catalyst loading) may clarify mechanistic pathways .
Q. What are the environmental implications of this compound in laboratory waste streams?
Limited ecotoxicological data exist, but brominated aromatics are generally persistent. Employ solid-phase extraction (SPE) to isolate the compound from aqueous waste, followed by incineration in a licensed facility. For solvent mixtures, distillation recovery is recommended. Always comply with institutional guidelines for halogenated waste disposal .
Methodological Guidelines
- Synthesis Optimization : Use a design-of-experiments (DoE) approach to systematically vary reaction parameters (e.g., time, temperature, catalyst) and identify optimal conditions via response surface methodology .
- Crystallographic Analysis : Refine structures using SHELXL-2018 with high-resolution data. Validate chirality with Flack parameter analysis and check for twinning via ROTAX/PLATON .
- Safety Compliance : Regularly monitor airborne concentrations with gas detectors and implement engineering controls (e.g., local exhaust ventilation) to maintain exposure below threshold limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
